![molecular formula C25H19ClN4O3 B100557 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- CAS No. 16427-65-9](/img/structure/B100557.png)

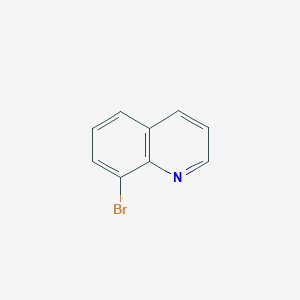

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

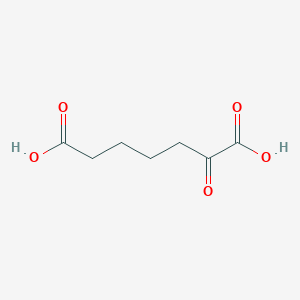

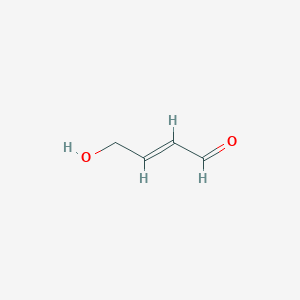

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in scientific research applications, particularly in the field of biochemistry. Sudan III has been found to have several biochemical and physiological effects, making it an important tool for researchers in the field.

Wirkmechanismus

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III works by binding to the lipid droplets in cells and tissues. The dye is taken up by the droplets and stains them red, allowing researchers to visualize them under a microscope. The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is not fully understood, but it is believed to involve the interaction of the dye with the lipid molecules in the droplets.

Biochemical and Physiological Effects:

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several biochemical and physiological effects. It has been shown to increase the level of triglycerides in the blood serum of animals. It has also been found to increase the size of lipid droplets in cells. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several advantages as a tool for scientific research. It is a relatively inexpensive and easy-to-use dye that can be used to stain lipid droplets in cells and tissues. It is also highly specific for lipids and does not stain other cellular components. However, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has some limitations. It is not suitable for use in live cells or tissues, as it can be toxic at high concentrations. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III staining can be difficult to interpret, as the intensity of the stain can vary depending on the concentration of the dye and the length of staining time.

Zukünftige Richtungen

There are several future directions for research involving 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. One area of interest is the development of new staining methods that are more specific and less toxic than 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. Another area of interest is the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the study of lipid metabolism in disease states, such as obesity and diabetes. Finally, there is potential for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the development of new drugs that target lipid metabolism.

Synthesemethoden

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III can be synthesized through a multistep process that involves the reaction of 2-naphthol with diazonium salts. The resulting product is then treated with chlorobenzene to form the final product. The synthesis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain for lipid droplets in cells and tissues. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is also used to determine the presence of triglycerides in blood serum and other biological fluids. It has also been used to study the effects of various compounds on lipid metabolism.

Eigenschaften

| 16427-65-9 | |

Molekularformel |

C25H19ClN4O3 |

Molekulargewicht |

458.9 g/mol |

IUPAC-Name |

4-[(5-carbamoyl-2-methylphenyl)diazenyl]-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-14-6-7-16(24(27)32)13-21(14)29-30-22-19-5-3-2-4-15(19)12-20(23(22)31)25(33)28-18-10-8-17(26)9-11-18/h2-13,31H,1H3,(H2,27,32)(H,28,33) |

InChI-Schlüssel |

WOMXYSXYGGUMHS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |

| 16427-65-9 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)